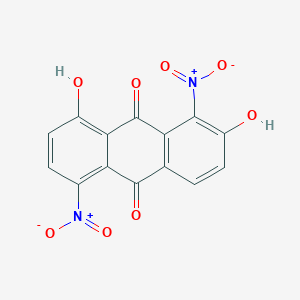
2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups and two nitro groups attached to the anthracene core. It is known for its vibrant color and is used in various industrial applications, particularly in the synthesis of dyes and pigments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione typically involves the nitration of 2,8-dihydroxyanthracene-9,10-dione. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective nitration at the 1 and 5 positions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale nitration reactors with precise temperature and concentration controls. Post-reaction, the product is purified through crystallization and filtration techniques .
化学反応の分析
Types of Reactions: 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthraquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
科学的研究の応用
2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The mechanism of action of 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and binding to specific enzymes and proteins. The compound can undergo redox reactions, influencing cellular pathways and potentially leading to therapeutic effects .
類似化合物との比較
1,5-Dihydroxy-4,8-dinitroanthracene-9,10-dione: Similar in structure but with different positions of hydroxyl and nitro groups.
2-Chloro-1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione: Contains a chlorine atom in addition to the hydroxyl and nitro groups.
Uniqueness: 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial and research applications .
特性
CAS番号 |
2501-13-5 |
|---|---|
分子式 |
C14H6N2O8 |
分子量 |
330.21 g/mol |
IUPAC名 |
2,8-dihydroxy-1,5-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-7-4-2-6(15(21)22)10-11(7)14(20)9-5(13(10)19)1-3-8(18)12(9)16(23)24/h1-4,17-18H |
InChIキー |
LQWAWYLCQKSGTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















